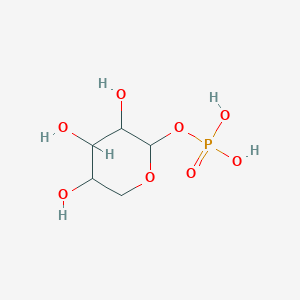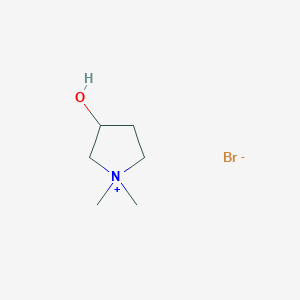
1,1-Dimethyl-3-hydroxypyrrolidinium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide is a chemical compound with the molecular formula C6H14BrNO. It is a quaternary ammonium compound, often used as an impurity reference material in pharmaceutical research . This compound is known for its stability and hygroscopic nature, making it a valuable substance in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide typically involves the reaction of 3-hydroxy-1,1-dimethylpyrrolidine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:
- Dissolving 3-hydroxy-1,1-dimethylpyrrolidine in a suitable solvent such as methanol.
- Adding hydrobromic acid to the solution.
- Stirring the mixture at a specific temperature until the reaction is complete.
- Isolating the product by filtration and drying it under vacuum .
Industrial Production Methods
In industrial settings, the production of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrrolidinium compounds .
科学研究应用
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide has several scientific research applications, including:
作用机制
The mechanism of action of 3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can bind to anionic sites on enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
3-Hydroxy-1-methylpyridinium bromide: Similar in structure but differs in the position of the methyl group.
1,1-Dimethyl-3-hydroxypyrrolidinium iodide: Similar structure but with iodide instead of bromide.
Uniqueness
3-Hydroxy-1,1-dimethylpyrrolidin-1-ium bromide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its stability and hygroscopic nature make it particularly valuable in research and industrial applications .
属性
分子式 |
C6H14BrNO |
|---|---|
分子量 |
196.09 g/mol |
IUPAC 名称 |
1,1-dimethylpyrrolidin-1-ium-3-ol;bromide |
InChI |
InChI=1S/C6H14NO.BrH/c1-7(2)4-3-6(8)5-7;/h6,8H,3-5H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
MXGQTBBUTOWGNR-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCC(C1)O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


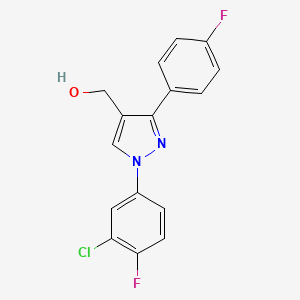
![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
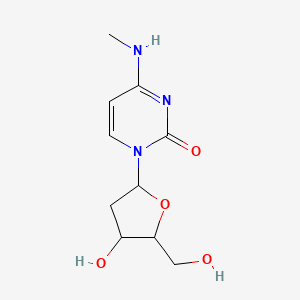
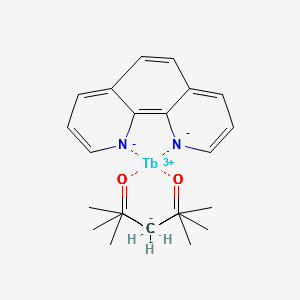
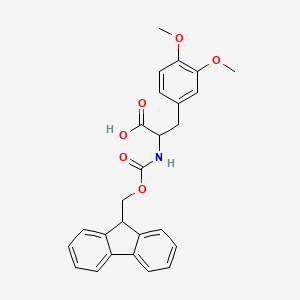
![3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12322560.png)
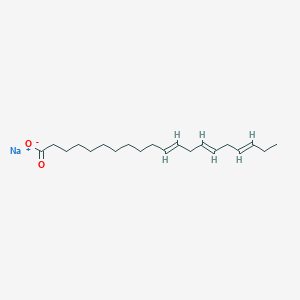
![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)
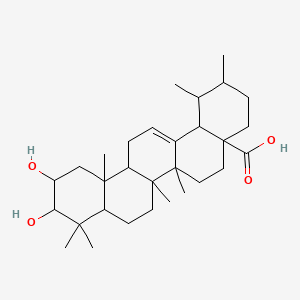
![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
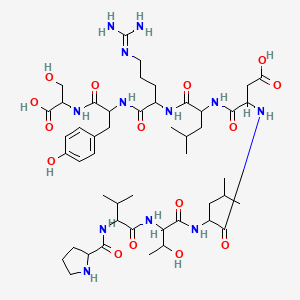
![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B12322578.png)
